Bis(2,4,6-tri-tert-butylphenyl) ethanedioate
Description
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate is a sterically hindered organic compound characterized by two 2,4,6-tri-tert-butylphenyl groups attached to an ethanedioate (oxalate) backbone. The tert-butyl substituents impart significant steric bulk, influencing its reactivity, solubility, and thermal stability.
The compound’s bulky structure likely limits its applications in dynamic systems (e.g., catalysis) but enhances stability in high-temperature or oxidative environments.
Properties
CAS No. |
61417-97-8 |
|---|---|
Molecular Formula |
C38H58O4 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
bis(2,4,6-tritert-butylphenyl) oxalate |
InChI |
InChI=1S/C38H58O4/c1-33(2,3)23-19-25(35(7,8)9)29(26(20-23)36(10,11)12)41-31(39)32(40)42-30-27(37(13,14)15)21-24(34(4,5)6)22-28(30)38(16,17)18/h19-22H,1-18H3 |
InChI Key |
AMZAIWANFACRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C(=O)OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate typically involves the reaction of 2,4,6-tri-tert-butylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired ethanedioate compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Bis(2,4,6-tri-tert-butylphenyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer for reactive intermediates.
Biology: Investigated for its potential antioxidant properties due to the phenolic groups.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as an additive in polymers to enhance stability and performance.
Mechanism of Action
The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl) ethanedioate involves its interaction with molecular targets through its phenolic groups. These groups can donate electrons, making the compound an effective antioxidant. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives .
Comparison with Similar Compounds
Structural and Steric Effects
The tert-butyl groups in Bis(2,4,6-tri-tert-butylphenyl) ethanedioate create a rigid, three-dimensional structure, distinguishing it from less hindered analogs:
Key Observations :
Thermal and Chemical Stability
Steric shielding enhances thermal stability. For example, tert-butyl-substituted phosphines decompose at temperatures exceeding 300°C due to hindered bond cleavage . By analogy, this compound is expected to exhibit superior thermal stability compared to bis(2-ethylhexyl) terephthalate, which is used as a plasticizer with moderate heat resistance (stable up to ~150°C) .
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